molecular formula C8H9NO4 B171094 (2-Methoxy-6-nitrophenyl)methanol CAS No. 19689-87-3

(2-Methoxy-6-nitrophenyl)methanol

Cat. No. B171094
CAS RN: 19689-87-3
M. Wt: 183.16 g/mol
InChI Key: PMBQOGLGGKPTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methoxy-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol .


Synthesis Analysis

The synthesis of “(2-Methoxy-6-nitrophenyl)methanol” derivatives has been reported in the literature . These compounds have been synthesized as part of a study on inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .


Molecular Structure Analysis

The molecular structure of “(2-Methoxy-6-nitrophenyl)methanol” consists of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, with a methanol group (-CH2OH) also attached to the phenyl ring .


Physical And Chemical Properties Analysis

The predicted density of “(2-Methoxy-6-nitrophenyl)methanol” is 1.316±0.06 g/cm3, and its predicted boiling point is 327.3±27.0 °C .

Mechanism of Action

Target of Action

The primary target of (2-Methoxy-6-nitrophenyl)methanol is PqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .

Mode of Action

(2-Methoxy-6-nitrophenyl)methanol interacts with its target, PqsD, in a tight-binding mode . This interaction inhibits the function of PqsD, thereby disrupting the QS system of Pseudomonas aeruginosa . The disruption of the QS system can lead to a decrease in the production of virulence factors and a reduction in biofilm formation .

Biochemical Pathways

The inhibition of PqsD by (2-Methoxy-6-nitrophenyl)methanol affects the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa . These signal molecules are part of the QS system and play a role in coordinating various group-beneficial behaviors, including the production of virulence factors and the formation of biofilms .

Pharmacokinetics

The compound’smolecular weight of 183.16 and its predicted boiling point of 327.3±27.0 °C suggest that it may have good bioavailability.

Result of Action

The inhibition of PqsD by (2-Methoxy-6-nitrophenyl)methanol leads to a disruption of the QS system in Pseudomonas aeruginosa . This disruption can result in a decrease in the production of virulence factors and a reduction in biofilm formation . These effects could potentially make the bacteria more susceptible to antibiotic treatment and less able to cause infections.

Future Directions

The study of “(2-Methoxy-6-nitrophenyl)methanol” and related compounds is ongoing, particularly in the context of their potential as inhibitors of PqsD . These compounds could provide new perspectives towards the application of PqsD inhibitors as anti-infectives .

properties

IUPAC Name

(2-methoxy-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBQOGLGGKPTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301236
Record name 2-Methoxy-6-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-6-nitrophenyl)methanol

CAS RN

19689-87-3
Record name 2-Methoxy-6-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19689-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.